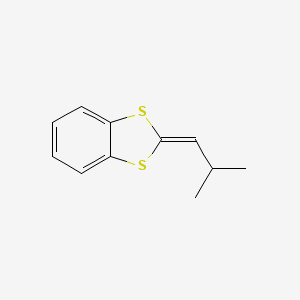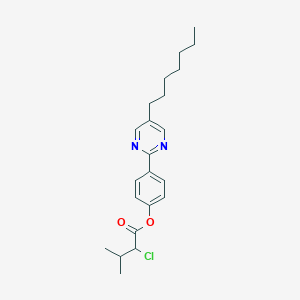
16,17-Dotriacontanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dotriacontanediol is a long-chain diol with the molecular formula C32H66O2 It is a member of the fatty alcohol family and is characterized by having two hydroxyl groups (-OH) attached to the 16th and 17th carbon atoms in a 32-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dotriacontanediol typically involves the reduction of corresponding long-chain fatty acids or esters. One common method is the hydrogenation of 16,17-Dotriacontanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
C32H64O2+H2Pd/CC32H66O2
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The process ensures high yield and purity of the product. Additionally, the use of renewable sources such as plant-based fatty acids can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
16,17-Dotriacontanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of 16,17-Dotriacontanedione or 16,17-Dotriacontanoic acid.
Reduction: Formation of Dotriacontane.
Substitution: Formation of 16,17-Dichlorodotriacontane.
Applications De Recherche Scientifique
16,17-Dotriacontanediol has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 16,17-Dotriacontanediol involves its interaction with cell membranes and proteins. The hydroxyl groups can form hydrogen bonds with other molecules, affecting membrane fluidity and permeability. Additionally, its long hydrophobic chain can interact with lipid bilayers, influencing membrane structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,32-Dotriacontanediol: Similar structure but with hydroxyl groups at the terminal positions.
3,7,11,15,18,22,26,30-Octamethyl-1,32-dotriacontanediol: A methylated derivative with multiple hydroxyl groups.
Uniqueness
16,17-Dotriacontanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes or other long-chain molecules.
Propriétés
Numéro CAS |
105185-49-7 |
|---|---|
Formule moléculaire |
C32H66O2 |
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
dotriacontane-16,17-diol |
InChI |
InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3 |
Clé InChI |
ZLCMSOGGNCGODH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
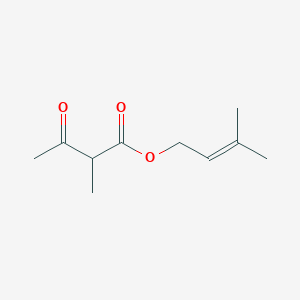
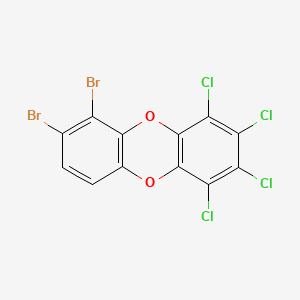
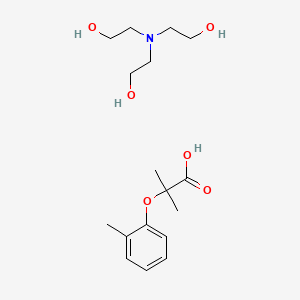
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
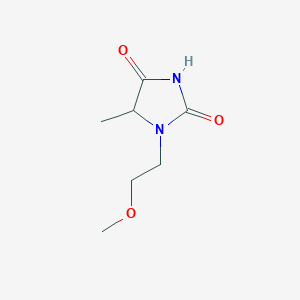
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)
